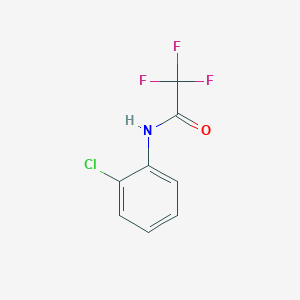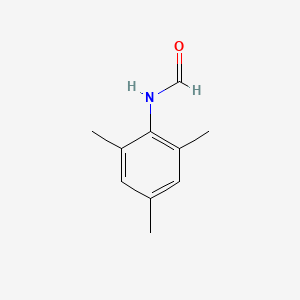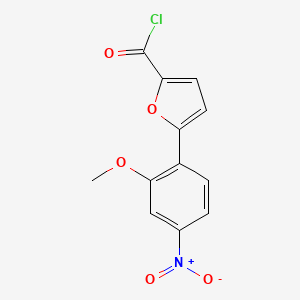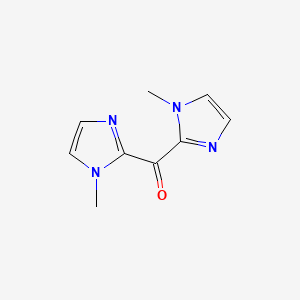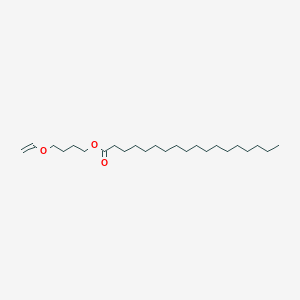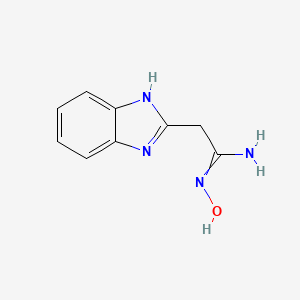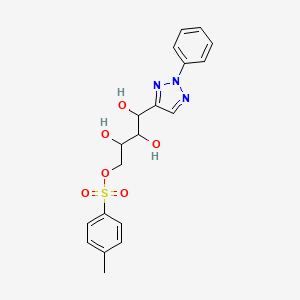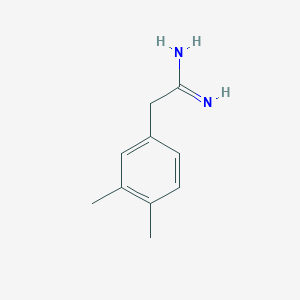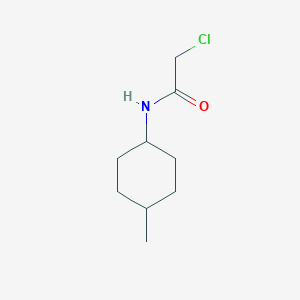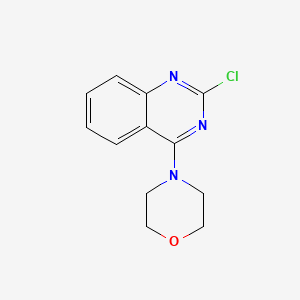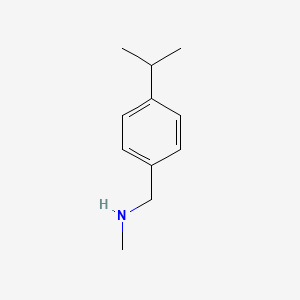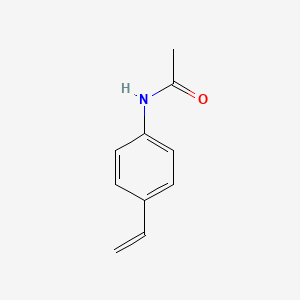
N-(4-Vinyl-phenyl)-acetamide
Übersicht
Beschreibung
N-(4-Vinyl-phenyl)-acetamide is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 g/mol .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-Vinylanilin and Acetic anhydride . Further, the post-polymerization modification of the obtained polymers via aza-Michael addition with electron-deficient alkenes is demonstrated using organic superbases as catalysts .Molecular Structure Analysis
The molecular structure of this compound involves a vinyl group attached to a phenyl ring, which is further connected to an acetamide group . The molecular imprinting of synthetic polymers has been reported, where the target molecule acts as a template around which interacting and cross-linking monomers are arranged and co-polymerized to form a cast-like shell .Physical And Chemical Properties Analysis
This compound has a melting point of 133-134 °C and a boiling point of 344.8±21.0 °C (Predicted). It has a predicted density of 1.085±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis Processes
Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate for the synthesis of antimalarial drugs. Its synthesis involves chemoselective monoacetylation using various acyl donors, including vinyl acetate, highlighting the relevance of vinyl-based compounds in drug synthesis processes (Magadum & Yadav, 2018).
Synthesis of β-blocker Atenolol : The enantiomers of 4 -( 3 -chloro- 2 -hydroxypropoxy)phenyl)acetamide, synthesized using lipase catalysis, are key building blocks for the cardioselective β-blocker atenolol. This showcases the utility of acetamide derivatives in developing cardiovascular medications (Lund, Bøckmann, & Jacobsen, 2016).
Electronic and Biological Interactions
Electron Behaviour and Biological Properties : The electron behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide have been investigated using Gaussian 16 W DFT tool, demonstrating its significance in computational chemistry and drug design (Bharathy et al., 2021).
Anti-arthritic Properties : N-(2-hydroxy phenyl) acetamide, a compound structurally similar to N-(4-Vinyl-phenyl)-acetamide, has shown anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats, suggesting potential therapeutic applications (Jawed, Shah, Jamall, & Simjee, 2010).
Molecular Interactions and Catalysis
Palladium-Catalyzed Reactions : Palladium nanoparticles, generated from N,N-dimethyl-acetamide solutions, catalyze the cross-coupling of silanes with phenyl and vinyl thioethers, forming thiosilanes and silthianes. This illustrates the role of acetamide derivatives in facilitating important chemical reactions (Chung & Schlaf, 2004).
Potential Interactions with SARS-CoV-2 : An in silico study of 4′-acetamidechalcones, which may include structures similar to this compound, investigated their potential interactions with protein targets in SARS-CoV-2. This demonstrates the relevance of acetamide derivatives in researching viral diseases (Almeida-Neto et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-ethenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-9-4-6-10(7-5-9)11-8(2)12/h3-7H,1H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMSDBSOGLOCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372834 | |
| Record name | N-(4-VINYL-PHENYL)-ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53498-47-8 | |
| Record name | N-(4-VINYL-PHENYL)-ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



